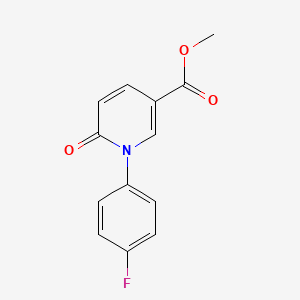
(4-((4-Bromobenzyl)oxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Bromobenzyl)oxy)phenyl)methanol is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol . It is characterized by the presence of a bromobenzyl group attached to a phenylmethanol moiety through an ether linkage. This compound appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chlorinated hydrocarbons .
Mechanism of Action
Target of Action
The primary targets of (4-((4-Bromobenzyl)oxy)phenyl)methanol are currently unknown. The compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Given its use in proteomics research , it’s plausible that the compound could influence protein-related pathways.
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed in the body. Its molecular weight (293.16 g/mol ) is within the range that generally allows for good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability under normal temperatures but potential for combustion under high heat or fire conditions suggests that temperature could impact its efficacy. could affect its distribution and action in different biological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol typically involves the reaction of phenol with 4-bromobenzyl bromide under acidic conditions. The general procedure includes dissolving phenol in an acidic medium, followed by the gradual addition of 4-bromobenzyl bromide. The reaction mixture is then heated to facilitate the formation of the desired product. The final product is purified through crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-((4-Bromobenzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Formation of (4-((4-Bromobenzyl)oxy)phenyl)aldehyde or (4-((4-Bromobenzyl)oxy)benzoic acid.
Reduction: Formation of (4-((4-Bromobenzyl)oxy)phenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(4-((4-Bromobenzyl)oxy)phenyl)methanol has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- (4-((4-Chlorobenzyl)oxy)phenyl)methanol
- (4-((4-Fluorobenzyl)oxy)phenyl)methanol
- (4-((4-Methylbenzyl)oxy)phenyl)methanol
Comparison: (4-((4-Bromobenzyl)oxy)phenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
[4-[(4-bromophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVMJMAYIKRTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353248 |
Source


|
| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400825-71-0 |
Source


|
| Record name | 4-[(4-Bromophenyl)methoxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
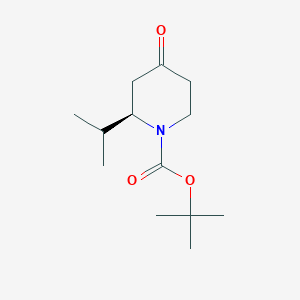
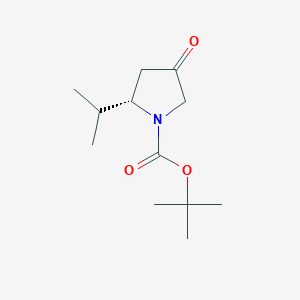

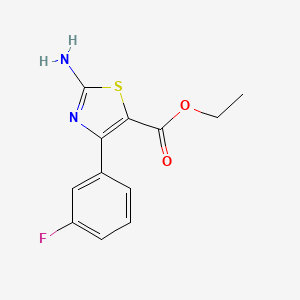
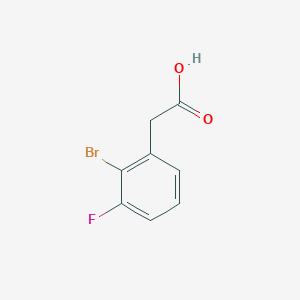



![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

